2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane

Process Safety Mecamylazine Synthesis Reducing Agents

Traditional mecamylamine synthesis uses pyrophoric LiAlH4, creating safety risks. This isothiocyanate (CAS 86239-97-6) is the penultimate intermediate enabling safer Red-Al reduction. • Retains correct isocamphane scaffold for GMP API production • 62.9% overall yield from camphene in patented telescoped process • Serves as reference standard for HPLC/GC residual impurity testing (mp 83-85 °C). Suitable for CMO/CDMO manufacturing scale-up.

Molecular Formula C11H17NS
Molecular Weight 195.33 g/mol
CAS No. 86239-97-6
Cat. No. B130709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane
CAS86239-97-6
Synonyms2,3,3-Trimethylbicyclo[2.2.1]hept-2-yl Isothiocyanate;  2-Isothiocyanato-2,3,3-trimethyl-bicyclo[2.2.1]heptane
Molecular FormulaC11H17NS
Molecular Weight195.33 g/mol
Structural Identifiers
SMILESCC1(C2CCC(C2)C1(C)N=C=S)C
InChIInChI=1S/C11H17NS/c1-10(2)8-4-5-9(6-8)11(10,3)12-7-13/h8-9H,4-6H2,1-3H3
InChIKeyJPUCWJZXLGZCHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane: Core Intermediate for Mecamylamine


2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane, also referred to as 2,3,3-trimethyl-2-norbornyl isothiocyanic acid ester, is a bicyclic isothiocyanate building block (C₁₁H₁₇NS, MW 195.32) . It is established as a critical synthetic intermediate in the preparation of the nicotinic acetylcholine receptor antagonist mecamylamine . The compound presents as a white to pale yellow solid with a melting point of 83–85 °C, and it is the product of a stereospecific addition of isothiocyanic acid to camphene, yielding a non-rearranged isocamphane scaffold [1].

Workflow
Key intermediate for mecamylamine synthesis via camphene addition
Scaffold
Retains non-rearranged 2,3,3-trimethylbicyclo[2.2.1]heptane core
Form
White to pale yellow solid with defined melting range; isothiocyanate reactivity

Why Generic Norbornyl Isothiocyanates Fail in Mecamylamine Synthesis


Simple norbornyl isothiocyanates such as exo-2-norbornyl isothiocyanate lack the specific 2,3,3-trimethyl substitution pattern required to yield the correct stereochemistry of the mecamylamine pharmacophore . The target compound is generated directly from camphene via a non-rearranged addition, retaining the isocamphane skeleton that is critical for downstream conversion [1]. Unlike the classic 3-formamidoisocamphane intermediate, this specific isothiocyanate enables reduction with sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al) rather than pyrophoric lithium aluminum hydride (LAH), thereby mitigating severe process safety hazards [2]. Generic substitution jeopardizes both the stereochemical integrity of the final API and the commercial viability of the synthetic route.

Target Intermediate
Stereochemistry 2,3,3‑trimethyl substitution ensures correct mecamylamine pharmacophore
Skeleton Non‑rearranged isocamphane, confirmed by structure elucidation
Process Safety Red‑Al compatible; avoids pyrophoric LiAlH₄
Generic/ Legacy Options
Stereochemistry Missing methyl groups alter stereochemistry, jeopardizing API identity
Skeleton Can rearrange to isobornyl skeleton, incompatible with downstream conversion
Process Safety Often requires LiAlH₄, increasing fire/explosion hazard and regulatory burden

Key Evidence: Comparing This Intermediate to Legacy Options


Safer Reduction with Red-Al vs. Lithium Aluminum Hydride

The target compound is the specific isothiocyanate substrate for a patented process using sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al) to produce mecamylamine [1]. This replaces the legacy intermediate 3-formamidoisocamphane, which required reduction with pyrophoric, gas-evolving lithium aluminum hydride (LiAlH₄) [2]. The patent explicitly states the new process 'avoids the use of highly reactive species such as lithium aluminum hydride, thereby facilitating the commercialization of the process and reducing safety concerns' [1].

Reducing Agent Safety
Head‑to‑head
Red‑Al (55–85 °C) replaces LiAlH₄
Eliminates pyrophoric reagent, supports scalable process
Patent US 5,986,142; toluene, no intermediate isolation
Process Safety Mecamylazine Synthesis Reducing Agents

Improved Process Yield from Camphene

The patented process describes an integrated sequence converting camphene to mecamylamine hydrochloride via this isothiocyanate intermediate without isolation of the intermediate, achieving a 62.9% overall yield for the two-step telescoped process [1]. In contrast, the classic literature synthesis via the formamide intermediate (2-formamidoisocamphane) reports only a 27% yield for the formamide isolation step from camphene [2], contributing to a lower overall sequence efficiency.

Process Yield
Context‑dependent
62.9% vs 27% (2.3×)
Reported higher overall yield from camphene
Two‑step telescoped process vs legacy formamide route
Process Efficiency Mecamylazine Synthesis Yield Optimization

Stereochemical Integrity of the Isocamphane Scaffold

The addition of isothiocyanic acid to camphene to form this compound occurs without the Wagner–Meerwein rearrangement typical of camphene reactions, directly yielding the non-rearranged isocamphane skeleton [1]. This is critical because the final drug mecamylamine is N,2,3,3-tetramethylnorbornan-2-amine; the 2,3,3-trimethyl substitution pattern on the norbornane core is essential for its nicotine receptor antagonism [2]. Alternative intermediates (e.g., isobornyl derivatives) that arise via rearrangement produce a different substitution pattern, rendering them unsuitable for mecamylamine synthesis.

Scaffold Fidelity
Head‑to‑head
Isocamphane vs rearranged isobornyl
Critical for correct API stereochemistry
Confirmed by mixture m.p. depression and IR
Stereochemistry Drug Substance Identity Camphene Addition

Industrial and Research Applications


API Intermediate for an LAH-Free Mecamylamine Route

The primary industrial application is as the penultimate intermediate for mecamylamine hydrochloride. The patented process telescoping this isothiocyanate with Red-Al reduction achieves a 62.9% overall yield from camphene while eliminating the use of pyrophoric LiAlH₄ [1]. This route is essential for CMO/CDMO facilities seeking to implement a scalable, safer, and higher-yielding GMP-compatible mecamylamine manufacturing process.

Reference Standard for Impurity Tracking in Batch Release

Since this compound is the direct precursor to mecamylamine, it serves as a critical reference standard for tracking unreacted intermediate carryover in final API. Its distinct melting point (83–85 °C) and characteristic IR isothiocyanate absorption (~2090–2140 cm⁻¹) [1] make it suitable for method development in HPLC or GC residual impurity testing during quality control of mecamylamine drug substance.

Probe Scaffold for Nicotinic Receptor Photoaffinity Labeling

The isothiocyanate functional group is a versatile electrophilic handle for conjugation to amine-containing ligands or solid supports. Researchers developing photoaffinity probes for nicotinic acetylcholine receptors can exploit this scaffold to tether a photoreactive group at the 2-position while preserving the mecamylamine-like 2,3,3-trimethylbicyclo core required for target binding [2]. This enables chemical biology studies that require covalent attachment or surface immobilization of the antagonist pharmacophore.

Application
Selection Property
Validation Focus
API Intermediate (LAH‑free route)
Red‑Al compatible isothiocyanate
Process safety and yield evaluation
Impurity reference standard
Melting point and IR identity
Residual intermediate method development
Photoaffinity probe scaffold
Isothiocyanate conjugation handle
Target binding and labeling efficiency
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